Methyl 2-methyl-3-sulfamoylpropanoate
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Overview
Description
Methyl 2-methyl-3-sulfamoylpropanoate is an organic compound with the molecular formula C5H11NO4S It is a derivative of propanoic acid, featuring a sulfamoyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-sulfamoylpropanoate typically involves the esterification of 2-methyl-3-sulfamoylpropanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-methyl-3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-sulfamoylpropanoate involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-sulfamoylpropanoate
- Methyl 2-methyl-3-sulfamoylbutanoate
- Ethyl 2-methyl-3-sulfamoylpropanoate
Uniqueness
Methyl 2-methyl-3-sulfamoylpropanoate is unique due to its specific combination of a methyl ester and a sulfamoyl group on the propanoate backbone. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H11NO4S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methyl 2-methyl-3-sulfamoylpropanoate |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)10-2)3-11(6,8)9/h4H,3H2,1-2H3,(H2,6,8,9) |
InChI Key |
FLGQFIWSWDULCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
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